molecular formula C8H12N2O B034423 3-Methoxy-6-methylbenzene-1,2-diamine CAS No. 101251-28-9

3-Methoxy-6-methylbenzene-1,2-diamine

Cat. No. B034423
CAS RN: 101251-28-9
M. Wt: 152.19 g/mol
InChI Key: JBHXVPWMLQFNPL-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylbenzene-1,2-diamine, also known as 3,6-Dimethoxy-2-methylbenzene-1,4-diamine, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzene and has two amino groups attached to it, making it a diamine. In

Mechanism Of Action

The mechanism of action of 3-Methoxy-6-methylbenzene-1,2-diamine is not well understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-Methoxy-6-methylbenzene-1,2-diamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One advantage of 3-Methoxy-6-methylbenzene-1,2-diamine is its broad-spectrum antibacterial and antifungal activity. It can be used to inhibit the growth of various microorganisms in lab experiments. However, one limitation is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on 3-Methoxy-6-methylbenzene-1,2-diamine. One direction is to study its potential use as a building block for the synthesis of new drugs. Another direction is to further investigate its mechanism of action and its potential use in cancer treatment. Additionally, more research is needed to determine its toxicity and safety for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 3-Methoxy-6-methylbenzene-1,2-diamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Scientific Research Applications

3-Methoxy-6-methylbenzene-1,2-diamine has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the synthesis of new drugs and as a building block for organic synthesis.

properties

CAS RN

101251-28-9

Product Name

3-Methoxy-6-methylbenzene-1,2-diamine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methoxy-6-methylbenzene-1,2-diamine

InChI

InChI=1S/C8H12N2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3

InChI Key

JBHXVPWMLQFNPL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)OC)N)N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)N)N

synonyms

1,2-Benzenediamine, 3-methoxy-6-methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxy-6-methyl-benzene-1,2-diamine was synthesized by suspending 3.3 g of 1-methoxy-4-methyl-2,3-dinitro-benzene (Can. J. Chem. 65, 1233-1240, 1987) in 100 mL EtOH, evacuating 3 times with N2 and addition of 450 mg of 10wt % Pd/C. The reaction mixture was stirred under a H2 atmosphere (balloon) overnight. Filtration over a pad of celite and washing with 100 mL EtOH yielded after concentration in vacuo 2.2 g of the desired compound as brown oil.
Name
1-methoxy-4-methyl-2,3-dinitro-benzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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